

# An In-depth Technical Guide to Melarsomine Dihydrochloride: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Melarsomine Dihydrochloride*

Cat. No.: *B1198715*

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**Melarsomine dihydrochloride** is an organic arsenical compound used as a chemotherapeutic agent, primarily in veterinary medicine.[1] It is the only FDA-approved treatment for adult heartworm (*Dirofilaria immitis*) infection in dogs.[2][3] This document provides a detailed overview of its chemical properties, structure, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Melarsomine dihydrochloride** is a solid, achiral molecule that is freely soluble in water.[1][4][5][6] Its stability and storage are critical for maintaining its efficacy; it should be stored at -20°C as a powder for up to two years.[7][8]

Table 1: Chemical and Physical Properties of **Melarsomine Dihydrochloride**

Property	Value	Source(s)
Molecular Formula	C <sub>13</sub> H <sub>21</sub> AsN <sub>8</sub> S <sub>2</sub> · 2HCl	[9]
C <sub>13</sub> H <sub>23</sub> AsCl <sub>2</sub> N <sub>8</sub> S <sub>2</sub>	[4][7][10][11]	
Molecular Weight	501.33 g/mol	[4][7][8][9][11]
501.34 g/mol	[1][5][6]	
CAS Number	89141-50-4	[4][7][8][10][11]
Appearance	Solid	[4]
Solubility	Freely soluble in water	[1][6]
Storage (Powder)	Store at -20°C	[7][8]
Storage (in DMSO)	6 months at -80°C; 2 weeks at 4°C	[8]

## Chemical Structure

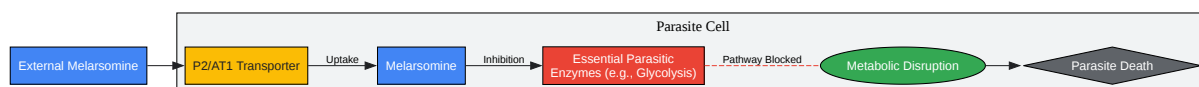
Melarsomine is characterized by a central arsenic atom bonded to two aminothiols and a phenyl group, which is in turn linked to a triamine-substituted triazine ring.

Table 2: Structural Identifiers for **Melarsomine Dihydrochloride**

Identifier	Value	Source(s)
IUPAC Name	N2-(4-{bis[(2-aminoethyl)sulfanyl]arsanyl}phenyl)-1,3,5-triazine-2,4,6-triamine dihydrochloride	[2][10]
SMILES	<chem>C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)--INVALID-LINK--SCCN.Cl.Cl</chem>	[5][10]
InChI	InChI=1S/C13H21AsN8S2.2Cl H/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H	[2][5][10]
InChIKey	WMZUMAJTJUZEKQ-UHFFFAOYSA-N	[5][10]

## Mechanism of Action

The precise mode of action of melarsomine on *D. immitis* is not fully understood.[1] However, as a trivalent arsenical compound, its efficacy is believed to stem from the inhibition of essential parasitic enzymes, disrupting the organism's energy metabolism.[9][12] The uptake of melaminophenyl arsenicals like melarsomine into pathogenic trypanosomes, a related field of study, is known to be facilitated by specific transporters on the parasite's surface, such as the P2/AT1 aminopurine transporter.[12]



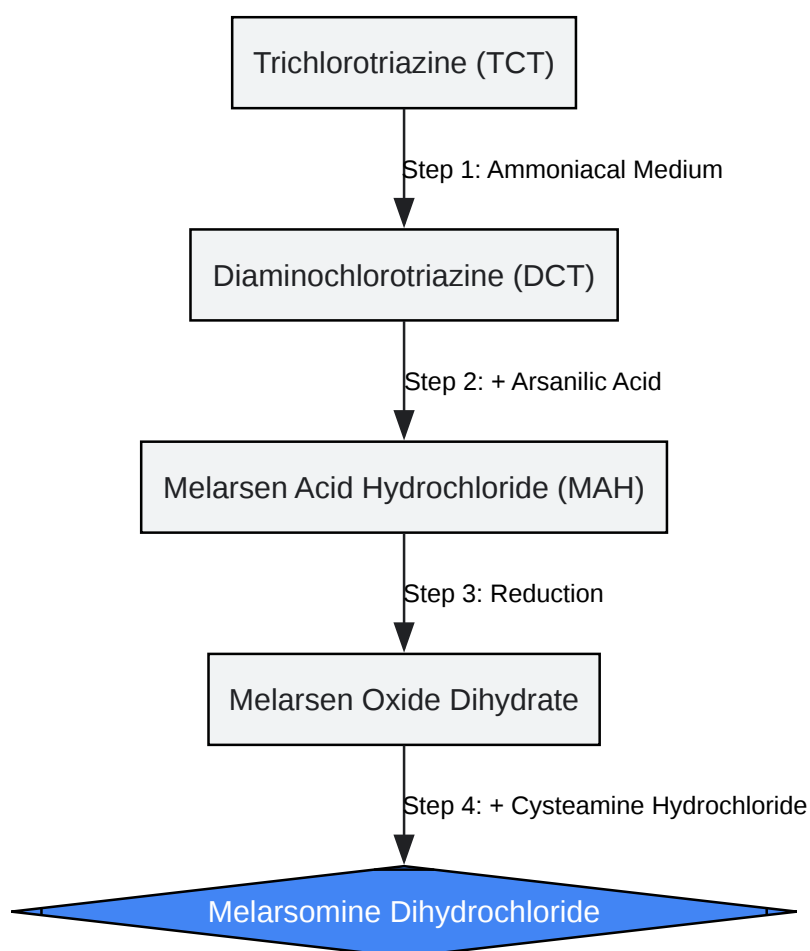
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Caption: Proposed mechanism of action for Melarsomine.

## Experimental Protocols

The synthesis of **melarsomine dihydrochloride** is a multi-step process designed to achieve a high purity (98.5-100%) suitable for medicinal use.[13] The process involves four primary stages starting from trichlorotriazine (TCT).[14][15]

Experimental Workflow: Synthesis Pathway



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Caption: Four-step synthesis workflow for **Melarsomine Dihydrochloride**.

- Step 1: Conversion of TCT to Diaminochlorotriazine (DCT) Trichlorotriazine (TCT) is gradually added to an ammoniacal medium to produce diaminochlorotriazine (DCT).[15] The reaction solution is typically heated to between 20°C and 90°C for 10 to 180 minutes to drive the conversion.[13]

- **Step 2: Conversion of DCT to Melarsen Acid Hydrochloride (MAH)** In an aqueous medium, the DCT from Step 1 is converted to melarsen acid hydrochloride (MAH) in the presence of arsanilic acid.[\[15\]](#) The reaction temperature is maintained between 0°C and 95°C until the dissolution of arsanilic acid is complete. The resulting MAH is then precipitated in an acid medium.[\[15\]](#)
- **Step 3: Reduction of MAH to Melarsen Oxide Dihydrate** The precipitated MAH is reduced to form melarsen oxide dihydrate.[\[14\]](#)[\[15\]](#)
- **Step 4: Conversion to Melarsomine Dihydrochloride** The melarsen oxide dihydrate is converted to the final product, **melarsomine dihydrochloride**, in the presence of cysteamine hydrochloride.[\[14\]](#)[\[15\]](#) The final sterile product can be recovered by lyophilization.[\[15\]](#)

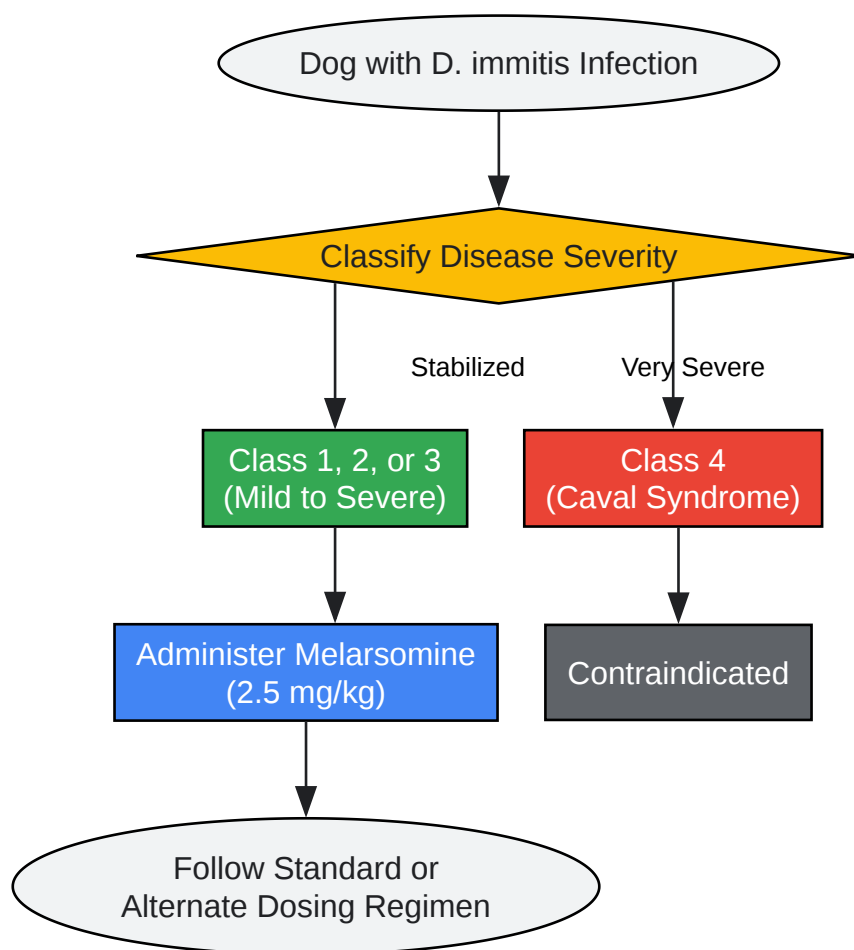
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to study the oxidative degradation of melarsomine.[\[16\]](#)

- **<sup>1</sup>H NMR Spectroscopy:** In one study, <sup>1</sup>H NMR spectra were used to observe the oxidation of melarsomine. An increase in the intensity of specific peaks (designated A', B', C', and D') in oxidized melarsomine was noted compared to the corresponding peaks in the unoxidized form after exposure to oxidative conditions.[\[16\]](#) The study also noted that the hydrogen peak of the melamine moiety was not observed due to hydrogen-deuterium exchange in the deuterium oxide solvent.[\[16\]](#)
- **HPLC:** HPLC analysis was used to quantify the percentage of oxidized melarsomine in a sample over time. For example, after 6 hours of exposure to oxygen, a sample of melarsomine alone showed 10% oxidation.[\[16\]](#)

## Application in a Clinical Setting

The administration of **melarsomine dihydrochloride** for canine heartworm disease follows a specific protocol based on the severity of the disease, which is categorized into classes.[\[1\]](#)[\[17\]](#)

Logical Workflow: Treatment Protocol Decision



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Caption: Simplified decision workflow for heartworm treatment.

Melarsomine is indicated for stabilized Class 1, 2, and 3 heartworm disease.[1][17] It is contraindicated in dogs with very severe (Class 4) disease, also known as caval syndrome.[17] The standard dose is 2.5 mg/kg, administered by deep intramuscular injection into the epaxial (lumbar) muscles.[1][17] An alternate dosing regimen involves a single injection, followed one month later by two injections 24 hours apart.[17]

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